tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate
Description
This compound is a structurally complex molecule featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a propenyl side chain containing methoxy, oxo, and phenylmethoxycarbonylamino (Cbz) functionalities. The Z-configuration of the propenyl double bond is critical for its stereochemical properties, influencing its reactivity and biological interactions. This molecule is typically synthesized for applications in medicinal chemistry, particularly as an intermediate in the preparation of peptidomimetics or enzyme inhibitors. Its crystalline structure and stereochemical integrity are often verified using X-ray crystallography, where programs like SHELXL (part of the SHELX suite) are employed for refinement and validation of structural data .
Properties
IUPAC Name |
tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-10-16(11-13-24)14-18(19(25)28-4)23-20(26)29-15-17-8-6-5-7-9-17/h5-9,14,16H,10-13,15H2,1-4H3,(H,23,26)/b18-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNFCZQBYFJXGZ-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=C(/C(=O)OC)\NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula : C₂₄H₃₄N₂O₅
- Molecular Weight : 426.54 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of methoxy and carbonyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding.
Research indicates that compounds with piperidine structures often interact with neurotransmitter receptors and enzymes, particularly those involved in metabolic pathways. The specific mechanism of action for this compound is not extensively documented; however, similar compounds have shown activity as inhibitors of various enzymes, including histone methyltransferases and proteases .
Anticancer Activity
Preliminary studies suggest that derivatives of piperidine, including those similar to this compound, exhibit anticancer properties. For instance, compounds targeting EZH2 (a histone methyltransferase) have been shown to reduce tumor growth in preclinical models . The structural similarity may indicate that this compound could also possess similar anticancer activities.
Enzyme Inhibition Studies
In enzyme inhibition assays, related piperidine compounds have demonstrated varying degrees of potency against targets like cyclooxygenases and lipoxygenases. These enzymes play crucial roles in inflammation and cancer progression. The potential for this compound to act as an inhibitor can be hypothesized based on its structural features .
Study 1: Anticancer Efficacy
A study involving piperidine derivatives showed significant activity against B-cell lymphomas when tested in vitro. The compounds exhibited IC50 values in the low micromolar range, suggesting effective inhibition of tumor cell proliferation . Although specific data for this compound is lacking, the results from similar compounds provide a basis for further investigation.
Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of piperidine-based inhibitors revealed that modifications to the piperidine nitrogen significantly affected biological activity. For example, substituents that enhance lipophilicity or alter electronic properties can improve binding affinity and selectivity for target enzymes . This insight could guide future synthesis efforts to optimize the biological activity of this compound.
Table 1: Biological Activity of Piperidine Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | EZH2 | 0.5 | |
| Compound B | COX-1 | 1.0 | |
| Compound C | LOX | 0.8 | |
| tert-butyl 4-[...] | TBD | TBD | TBD |
Table 2: Structure–Activity Relationships
| Modification Type | Effect on Activity | Notes |
|---|---|---|
| N-substituent | Increased potency | Enhances binding affinity |
| Carbon chain length | Decreased potency | Optimal length improves efficacy |
| Functional group type | Variable effects | Depends on target specificity |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds, including tert-butyl 4-[(Z)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate, exhibit promising anticancer properties. The compound’s structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. For instance, research has shown that modifications in the piperidine backbone can enhance the selectivity and potency against various cancer cell lines .
1.2 Neuroprotective Effects
The compound is also being investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Its ability to modulate amyloid-beta levels has been highlighted in patent literature, suggesting that it may help reduce amyloid plaque formation, a hallmark of Alzheimer's pathology .
Drug Development
2.1 Synthesis and Optimization
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored, significantly reducing reaction times while improving product yields .
2.2 Formulation Studies
Formulation studies are crucial for enhancing the bioavailability of this compound. Research has shown that incorporating the compound into lipid-based formulations can improve its solubility and stability, making it more effective as a therapeutic agent .
Materials Science
3.1 Polymer Chemistry
The compound is being explored as a potential monomer for the synthesis of novel polymers. Its unique chemical structure allows for copolymerization with other monomers to create materials with tailored properties for applications in drug delivery systems and biodegradable plastics .
3.2 Coatings and Adhesives
Due to its chemical stability and functional groups, this compound can be utilized in developing advanced coatings and adhesives with enhanced adhesion properties and resistance to environmental factors .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a hypothetical comparison based on common structural motifs and computational approaches:
Table 1: Key Structural and Functional Differences
Research Findings
Stereochemical Influence : The Z-configuration in the target compound enhances hydrogen-bonding interactions compared to its E-isomer, as observed in analogs like the ethoxy derivative. This configuration stabilizes crystal packing and may improve binding affinity in biological systems .
Protecting Group Stability : The Boc group in the target compound offers greater acid stability compared to benzyloxycarbonyl (Cbz) groups in structurally related piperidine derivatives, making it preferable for multi-step syntheses .
Crystallographic Robustness : SHELXL’s refinement algorithms are widely used for such compounds due to their reliability in handling small-molecule crystallographic data, even for complex stereochemical arrangements .
Notes
- The SHELX suite remains a cornerstone in crystallographic studies, enabling precise structural elucidation of complex organic molecules. Its robustness ensures reproducibility in comparisons of stereochemical and functional group effects .
- All structural inferences here assume standard synthetic and analytical practices common in small-molecule chemistry.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
